Selenium vs. Sulfur Isosteric Replacement: Antitumor Potency Differential in Human Cancer Cell Lines
In a direct head-to-head comparison of structurally matched 1,3,4-chalcogenadiazole pairs differing only in the chalcogen atom (Se vs. S), the selenadiazole analogue (compound 14, Se) exhibited markedly superior antiproliferative potency compared to its thiadiazole counterpart (compound 6, S) against two human cancer cell lines [1]. This class-level evidence supports the principle that selenium incorporation into the diazole ring is not isofunctional with sulfur, providing a mechanistic rationale for the selection of selenadiazole-based compounds over thiadiazole analogs [2].
| Evidence Dimension | Cytotoxicity — IC₅₀ against HeLa cervical carcinoma cells |
|---|---|
| Target Compound Data | 1,3,4-Selenadiazole analogue (14, Se): IC₅₀ = 0.005 ± 0.03 µM [1] |
| Comparator Or Baseline | 1,3,4-Thiadiazole analogue (6, S): IC₅₀ = 0.145 ± 0.06 µM [1] |
| Quantified Difference | ~29-fold lower IC₅₀ for the selenium analog (0.005 vs. 0.145 µM) |
| Conditions | HeLa human cervical carcinoma cell line; MTT or equivalent viability assay; data from Table 2, Int J Mol Sci 2023;24:11263 |
Why This Matters
Demonstrates that chalcogen identity (Se vs. S) can alter in vitro antitumor potency by more than an order of magnitude, justifying the procurement of the selenium-containing congener for cancer-focused screening campaigns over cheaper sulfur analogs.
- [1] Int J Mol Sci. 2023 Jul 9;24(14):11263. Table 2: IC₅₀ calculation of 1,3,4-Thiadiazoles-2,5-disubstituted (6) and 1,3,4-selenadiazole analogues (14) on HeLa and PC-3 cell lines. DOI: 10.3390/ijms241411263. View Source
- [2] Novel 1,3,4-oxadiazole chalcogen analogues: Synthesis and cytotoxic activity. MEDLINE Abstract. 2022. Results suggest that the nature of the selenadiazole and thiadiazole rings may be even more important for antitumor potency in vitro than the nature of the previously described oxadiazole. View Source
